molecular formula C9H20N2O3 B1487325 tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 2377033-33-3

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B1487325
M. Wt: 204.27 g/mol
InChI Key: NCOJVEZGZYSVPS-UHFFFAOYSA-N
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Description

“tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate” is a chemical compound with the CAS Number: 2377033-33-3 . It has a molecular weight of 204.27 . It is in powder form .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula 1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3, (H,11,13) NCOJVEZGZYSVPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature of 4°C . It has a molecular weight of 204.27 .

Scientific Research Applications

  • Synthesis and Reactions in Organic Chemistry tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is involved in various organic synthesis and reaction processes. For example, Padwa et al. (2003) describe its use in the preparation and Diels-Alder reaction of a 2-amido substituted furan, highlighting its role in heterocyclic chemistry and rearrangement reactions (Padwa, Brodney, & Lynch, 2003).

  • Enantioselective Synthesis The compound plays a significant role in the enantioselective synthesis of certain amino acid derivatives. Arvanitis et al. (1998) discuss its application in preparing 2-substituted 3-aminopropanoic acid derivatives, which are crucial for developing beta-analogues of aromatic amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

  • Pharmacological Intermediates Its role as an intermediate in the synthesis of biologically active compounds is also notable. Zhao et al. (2017) describe its use in the synthesis of an important intermediate for omisertinib (AZD9291), a compound with therapeutic relevance (Zhao, Guo, Lan, & Xu, 2017).

  • Nucleotide Analogue Synthesis Ober et al. (2004) explain its application in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underlining its importance in nucleoside and nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).

  • Development of Photocatalyzed Protocols Wang et al. (2022) report on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in the creation of 3-aminochromones via novel cascade pathways (Wang et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOJVEZGZYSVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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